molecular formula C10H20ClNO B2935096 7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride CAS No. 2490403-77-3

7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride

Cat. No.: B2935096
CAS No.: 2490403-77-3
M. Wt: 205.73
InChI Key: IGIUEUOUDMJGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is a spirocyclic compound featuring a bicyclic structure where two rings share a single central atom (spiro carbon). The molecule contains an oxygen atom (oxa) in the 8-position and a nitrogen atom (aza) in the 2-position of the spiro[4.5]decane framework. The hydrochloride salt improves aqueous solubility, a critical factor for pharmaceutical applications .

Properties

IUPAC Name

7-ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-2-9-7-10(4-6-12-9)3-5-11-8-10;/h9,11H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIUEUOUDMJGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2(CCNC2)CCO1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. The reaction proceeds through a series of steps including alkylation and heterocyclization . The process can be summarized as follows:

    Alkylation: Tetrahydropyran-4-carbonitrile is reacted with 1-bromo-2-fluoroethane in the presence of a base to form an intermediate.

    Heterocyclization: The intermediate undergoes cyclization to form the spiro compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, 7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique spiro structure provides rigidity and three-dimensionality, which are valuable in drug design .

Biology and Medicine: The compound has shown potential as a scaffold for the development of biologically active molecules. It has been investigated for its role as an inhibitor of various enzymes and receptors, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials .

Mechanism of Action

The mechanism of action of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation, where the compound binds to a different site on the enzyme or receptor, causing a conformational change that affects its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Spirocyclic compounds with azaspiro[4.5]decane frameworks exhibit diverse biological and physicochemical properties depending on substituents and heteroatom placement. Key analogs include:

Compound Name Heteroatoms/Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features
7-Ethyl-8-oxa-2-azaspiro[4.5]decane HCl 8-oxa, 2-aza, 7-ethyl C₉H₁₈ClNO 203.70 (calc.) Not reported Enhanced lipophilicity due to ethyl group; potential metabolic stability
8-Oxa-1-azaspiro[4.5]decane HCl (1e·HCl) 8-oxa, 1-aza C₈H₁₆ClNO 177.67 181–184 (dec.) High melting point; used in drug intermediates
1,4-Dioxa-8-azaspiro[4.5]decane HCl 1,4-dioxa, 8-aza C₇H₁₂ClNO₂ 193.63 Not reported Dual oxygen atoms enhance polarity; common in peptide mimetics
8,8-Difluoro-2-azaspiro[4.5]decane HCl 2-aza, 8,8-difluoro C₈H₁₄ClF₂N 217.66 134–136 (dec.) Fluorine substituents improve metabolic stability and bioavailability

Physicochemical Properties

  • Solubility : The ethyl group in the target compound likely reduces aqueous solubility compared to 1,4-dioxa analogs but improves membrane permeability.
  • Melting Points : 8-Oxa-1-azaspiro[4.5]decane HCl (1e·HCl) exhibits a high melting point (181–184°C), attributed to strong ionic interactions in the hydrochloride salt . The ethyl substituent may lower this value due to steric disruption.

Biological Activity

7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride is a spiro compound with the molecular formula C10H19NO·HCl. This compound has garnered attention due to its unique bicyclic structure and potential biological activities, particularly in medicinal chemistry. It serves as a scaffold for drug design and has been investigated for its interactions with various biological targets.

Chemical Structure and Properties

The structure of this compound includes an ethyl group, an oxygen atom, and a nitrogen atom within its spiro framework. This configuration imparts distinct chemical properties, influencing its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H19NO·HCl
Molecular Weight201.73 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in water and organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzymatic activity through competitive binding at active sites or allosteric modulation, leading to significant biological effects in various systems.

Case Studies

  • Antibacterial Activity : A recent investigation into dual inhibitors of bacterial topoisomerases found that compounds structurally related to 7-Ethyl-8-oxa-2-azaspiro[4.5]decane showed significant inhibition against bacterial DNA gyrase and topoisomerase IV, which are critical targets for antibiotic action .
  • Enzyme Inhibition : Research indicates that spiro compounds can serve as effective inhibitors for various enzymes involved in metabolic pathways, suggesting that 7-Ethyl-8-oxa-2-azaspiro[4.5]decane may also exhibit similar enzyme-modulating effects.

Toxicity and Safety

The safety profile of this compound remains under investigation, but preliminary assessments suggest it may have low toxicity based on structural analogs that have been evaluated for safety in vivo.

Drug Discovery

The unique structural features of this compound make it a valuable candidate in drug discovery programs aimed at developing new therapeutics for infectious diseases and other medical conditions. Its potential as a scaffold for biologically active molecules warrants further exploration.

Industrial Applications

In addition to its medicinal applications, this compound may find utility in the synthesis of specialty chemicals due to its distinctive properties that can enhance the performance of polymers and other materials.

Q & A

Q. How can the structural conformation of 7-ethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride be experimentally validated?

Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) can resolve the spirocyclic framework and substituent positions, particularly the ethyl and oxa/aza groups. X-ray crystallography is critical for confirming stereochemistry and bond angles, as spiro compounds often exhibit strain or conformational flexibility . Challenges include isolating pure enantiomers due to potential stereochemical instability, which may require chiral chromatography (e.g., Purospher® STAR columns) .

Q. What strategies are recommended for synthesizing this compound with high purity?

Methodological Answer: Synthesis optimization should focus on stepwise ring closure and protecting group strategies. For example, the spirocyclic core can be constructed via cyclization of a keto-amine intermediate under acidic conditions, followed by ethylation at the 7-position. Purification via recrystallization or flash chromatography using high-resolution Chromolith HPLC columns is advised to remove byproducts like unreacted amines or ring-opened derivatives . Purity assessment should use LC-MS with reference standards (e.g., >98% purity thresholds per pharmacopeial guidelines) .

Q. How should researchers design analytical methods to quantify this compound in complex matrices?

Methodological Answer: Reverse-phase HPLC with UV detection (e.g., 210–260 nm) is optimal for quantification. Method validation must include specificity testing against structurally similar impurities (e.g., 1,3,8-triazaspiro analogs) and stability-indicating assays under stress conditions (heat, light, pH extremes). Mass spectrometry (HRMS) can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 216.1) and detect degradation products .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for spirocyclic systems?

Methodological Answer: Density Functional Theory (DFT) calculations can model transition states and intermediates to validate competing mechanistic pathways (e.g., nucleophilic ring closure vs. radical-mediated cyclization). For example, comparing activation energies for ethyl group incorporation at the 7-position can clarify regioselectivity issues. Molecular dynamics simulations further assess solvent effects on reaction kinetics . Experimental validation via isotopic labeling (e.g., ¹³C-tracing) may resolve discrepancies between theoretical and observed product distributions .

Q. What experimental protocols ensure stability during long-term storage of this hydrochloride salt?

Methodological Answer: Stability studies should follow ICH guidelines Q1A(R2). Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation. Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf life, with periodic LC-MS analysis to track hydrolysis of the oxa-aza ring or HCl dissociation. Compatibility with excipients (e.g., in formulation studies) must also be assessed .

Q. How can researchers address conflicting data on the compound’s biological activity across studies?

Methodological Answer: Contradictions may arise from differences in assay conditions (e.g., pH, solvent polarity) or impurity profiles. Standardize assays using validated reference materials (e.g., Diclofensine hydrochloride as a control ). Dose-response curves and orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake studies) can clarify whether activity stems from the parent compound or metabolites . Meta-analyses of published data should account for batch-to-batch variability in synthesis protocols .

Q. What advanced techniques characterize the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Methodological Answer: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding kinetics (KD, ΔH). For membrane-bound targets, use lipid bilayer models or cryo-EM to visualize binding conformations. Synchrotron-based X-ray crystallography of co-crystal structures (e.g., with Pfmrk kinase ) provides atomic-level interaction details. Cross-validate findings with knockdown/knockout models to confirm target specificity .

Methodological Tables

Parameter Analytical Technique Key Considerations Reference
Purity AssessmentLC-MS (ESI+)Detect impurities <0.1% via HRMS
Stereochemical ResolutionChiral HPLC (Purospher® STAR)Optimize mobile phase (hexane:IPA:TFA)
Stability MonitoringForced Degradation (ICH Q1A)Track oxa-aza ring hydrolysis at pH 2–9
Binding AffinitySPR (Biacore)Use low-density ligand immobilization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.